Hemiphroside B
Description
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Properties
Molecular Formula |
C31H38O17 |
|---|---|
Molecular Weight |
682.6 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (Z)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C31H38O17/c1-14(33)44-13-22-24(39)25(40)26(41)31(46-22)48-29-27(42)30(43-9-8-16-3-6-18(35)20(37)11-16)45-21(12-32)28(29)47-23(38)7-4-15-2-5-17(34)19(36)10-15/h2-7,10-11,21-22,24-32,34-37,39-42H,8-9,12-13H2,1H3/b7-4-/t21-,22-,24-,25+,26-,27-,28-,29-,30-,31+/m1/s1 |
InChI Key |
MMSLLYRTBSZHLL-QMUSQBEQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Hemiphroside B: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemiphroside B is a cucurbitane-type triterpenoid (B12794562) saponin (B1150181) that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the natural source of this compound, detailed methodologies for its isolation and purification, and an exploration of its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.
Natural Source
The primary natural source of this compound is the plant species Hemsleya amabilis, a member of the Cucurbitaceae family.[1][2][3] This plant, also known as "Xue Dan," is utilized in traditional medicine in regions of China.[1] The tubers of Hemsleya amabilis are rich in a variety of bioactive compounds, including a range of cucurbitane-type triterpenes.[1][2][3][4][5]
Isolation and Purification of Cucurbitane Triterpenoids from Hemsleya amabilis
Experimental Protocol
1. Extraction:
-
The tubers of H. amabilis (1.2 kg) are powdered and subjected to extraction three times with 95% ethanol (B145695) (EtOH).[1]
-
The combined ethanol extracts are then concentrated under reduced pressure to yield a dark brown residue (75.4 g).[1]
2. Solvent Partitioning:
-
The resulting residue is suspended in water (H₂O) and sequentially partitioned with petroleum ether, dichloromethane (B109758) (CH₂Cl₂), and ethyl acetate (B1210297) (EtOAc).[1]
3. Column Chromatography (Silica Gel):
-
The ethyl acetate fraction (13.3 g) is subjected to silica (B1680970) gel column chromatography (100–200 mesh, 10 x 80 cm).[1]
-
Elution is performed using a gradient of CH₂Cl₂-Methanol (MeOH) in the following ratios: 100:1, 80:1, 60:1, 40:1, 30:1, 20:1, 10:1, 5:1, and 3:1.[1]
-
Fractions are collected based on Thin Layer Chromatography (TLC) analysis.[1]
4. Further Chromatographic Purification:
-
The collected fractions are further purified using an Octadecylsilyl (ODS) column and semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the individual cucurbitane triterpenes.[1][2]
Isolation Workflow
Quantitative Data
Specific yield and purity data for this compound are not provided in the reviewed literature. However, for the isolation of hemslelis A-E from 1.2 kg of starting plant material, a total of 75.4 g of crude extract and 13.3 g of the ethyl acetate fraction were obtained.[1]
| Isolation Step | Product | Weight (g) |
| Extraction | Crude Ethanol Extract | 75.4 |
| Solvent Partitioning | Ethyl Acetate Fraction | 13.3 |
Table 1: Quantitative data for the initial extraction and partitioning steps for isolating cucurbitane triterpenoids from Hemsleya amabilis.[1]
Biological Activity and Potential Signaling Pathways
While the specific mechanism of action for this compound is not detailed, cucurbitane triterpenes isolated from Hemsleya amabilis have demonstrated significant cytotoxic activity against various human tumor cell lines, including HeLa, HCT-8, and HepG-2.[1][2][3] The IC₅₀ values for some of these related compounds ranged from 5.9 to 33.9 μM.[1]
Some studies on cucurbitacins, a class of compounds to which this compound belongs, suggest that their mechanism of action may involve the disruption of the Janus kinase-signal transducer and activator of transcription (Jak-STAT) signaling pathway, with a particular emphasis on the STAT3 signaling pathway.[1] Inhibition of this pathway can lead to the suppression of cancer cell growth.
Potential Signaling Pathway Modulation
Conclusion
This compound, sourced from the tubers of Hemsleya amabilis, represents a promising area of research for drug development professionals. The detailed isolation protocol for related cucurbitane triterpenoids provides a solid foundation for obtaining this compound for further study. While specific quantitative data and the precise mechanism of action for this compound require further investigation, the demonstrated cytotoxic effects of similar compounds from the same natural source highlight its potential as a lead compound in oncology research. Future studies should focus on optimizing the isolation of this compound to obtain precise yield and purity data and to elucidate its specific interactions with cellular signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Cucurbitane Triterpenes from the Tubers of Hemsleya amabilis with Their Cytotoxic Acitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cucurbitane-type triterpenes from the tubers of Hemsleya penxianensis and their bioactive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyhydroxy cucurbitane triterpenes from Hemsleya penxianensis tubers - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pharmacopeia of Hemiphragma heterophyllum: A Technical Guide to its Chemical Constituents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemiphragma heterophyllum, a perennial herb belonging to the Plantaginaceae family, has a history of use in traditional medicine, particularly in the Himalayan region, for treating ailments such as pharyngitis, rheumatism, and traumatic injuries.[1] This guide provides a comprehensive technical overview of the chemical constituents isolated from H. heterophyllum, with a focus on their structural diversity and potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Constituents of Hemiphragma heterophyllum
Phytochemical investigations of Hemiphragma heterophyllum have revealed a rich array of secondary metabolites, primarily belonging to the classes of iridoids, phenylpropanoid glycosides, and lignans. Other isolated compounds include triterpenoids and fatty acids.
Iridoids
Iridoids are a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. They are known for their wide range of biological activities. Several iridoids have been isolated from H. heterophyllum, including both known and novel compounds.[1][2][3][4]
Phenylpropanoid Glycosides
Phenylpropanoid glycosides are a diverse group of natural products characterized by a C6-C3 phenylpropanoid skeleton linked to one or more sugar moieties. These compounds are recognized for their antioxidant and anti-inflammatory properties. A number of phenylpropanoid glycosides have been identified in H. heterophyllum.[3][4][5]
Lignans and Sesquineolignans
Lignans are a large group of polyphenols derived from the oxidative coupling of two phenylpropanoid units. A notable compound isolated from H. heterophyllum is a spirodienone sesquineolignan, a rarer subclass of lignans.[1]
Other Constituents
In addition to the major classes mentioned above, phytochemical studies have also identified triterpenoids and fatty acids in H. heterophyllum.[1][2]
Quantitative Data of Isolated Compounds
The following table summarizes the chemical constituents isolated from Hemiphragma heterophyllum, their chemical class, and the plant part from which they were isolated.
| Compound Name | Chemical Class | Plant Part | Reference |
| Heterophyllumin A | Sesquineolignan | Whole herb | [1][2] |
| (‒)-Sibiricumin A | Sesquineolignan | Whole herb | [1][2] |
| Heterophylliol | Iridoid | Whole herb | [1][2] |
| Iridolactone | Iridoid | Whole herb | [1][2] |
| Jatamanin A | Iridoid | Whole herb | [1][2] |
| Dihydrocatalpolgenin | Iridoid | Whole herb | [1][2] |
| Globularin | Iridoid Glycoside | Whole plant | [3][5] |
| 10-(Z)-Cinnamoyl-catapol | Iridoid Glycoside | Whole herb | [5] |
| Iso-scrophularioside | Iridoid Glycoside | Whole herb | [5] |
| Hemiphroside C | Monoterpene Glycoside | Whole plant | [3][5] |
| Plantainoside E | Phenylpropanoid Glycoside | Whole herb | [5] |
| Hemiphroside A | Phenylpropanoid Glycoside | Whole herb | [5] |
| Acetoside (Verbascoside) | Phenylpropanoid Glycoside | Whole herb | [5] |
| (+)-Pinoresinol | Lignan | Whole herb | [1][2] |
| 25-Hydroperoxycycloart-23-en-3β-ol | Triterpenoid | Whole herb | [1][2] |
| 24-Methylenecycloartanol | Triterpenoid | Whole herb | [1][2] |
| Hexadec-(4Z)-enoic acid | Fatty Acid | Whole herb | [1][2] |
| 9,12,15-Octadecatrienoic acid | Fatty Acid | Whole herb | [1][2] |
| Cinnamic acid | Phenylpropanoid | Whole herb | [5] |
Experimental Protocols
General Experimental Workflow for Isolation and Identification
The isolation and structural elucidation of chemical constituents from H. heterophyllum typically follow a standardized workflow. This process begins with the extraction of plant material, followed by fractionation and purification using various chromatographic techniques. The structures of the isolated compounds are then determined using spectroscopic methods.
Caption: General workflow for the isolation and identification of chemical constituents.
Extraction and Isolation
Dried and powdered whole herbs of H. heterophyllum are typically extracted with 95% ethanol at room temperature. The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to yield different fractions.[1] The ethyl acetate fraction, in particular, has been a source of several isolated compounds.[1]
Further separation and purification of these fractions are achieved through repeated column chromatography on silica (B1680970) gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC).[1]
Structural Elucidation
The structures of the isolated pure compounds are elucidated using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the carbon skeleton and the placement of protons and other functional groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the molecular formula of the compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups (e.g., hydroxyl, carbonyl, aromatic rings).
-
Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for compounds with conjugated systems.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis can be used to unambiguously determine the three-dimensional structure.[1]
Biological Activities and Potential Signaling Pathways
Several compounds isolated from H. heterophyllum have demonstrated noteworthy biological activities, with α-glucosidase inhibition being a prominent example.[1][2][3][4]
α-Glucosidase Inhibitory Activity
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Several phenylpropanoid and iridoid glucosides from H. heterophyllum have exhibited significant α-glucosidase inhibitory activity, with some compounds showing much lower IC50 values than the positive control, acarbose.[3][4] This suggests their potential as lead compounds for the development of new antidiabetic agents.
The proposed mechanism of action for these compounds is competitive inhibition of the α-glucosidase enzyme in the small intestine, which delays the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia.
Caption: Mechanism of α-glucosidase inhibition by H. heterophyllum constituents.
Conclusion
Hemiphragma heterophyllum is a rich source of structurally diverse bioactive compounds, particularly iridoids and phenylpropanoid glycosides. The demonstrated α-glucosidase inhibitory activity of several of these constituents highlights the potential of this plant as a source for the development of novel therapeutics, especially for metabolic disorders. Further research, including in vivo studies and structure-activity relationship analyses, is warranted to fully elucidate the therapeutic potential of these natural products. The detailed experimental protocols and compiled data in this guide aim to facilitate and inspire future investigations into the chemical and pharmacological properties of Hemiphragma heterophyllum.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Chemical constituents from the whole herb of Hemiphragma heterophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenylpropanoid and Iridoid Glucosides from the Whole Plant of Hemiphragma heterophyllum and Their alpha-Glucosidase Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Studies on chemical constituents from herb of Hemiphragma heterophyllum] - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Spectroscopic Data of Hemiphroside B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for Hemiphroside B, a phenylpropanoid glycoside identified in the plant species Lagotis integra and Hemiphragma heterophyllum. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
While this compound is a known natural product with the Chemical Abstracts Service (CAS) registry number 165338-28-3 and a molecular formula of C₃₁H₃₈O₁₇ , detailed public access to its raw nuclear magnetic resonance (NMR) and mass spectrometry (MS) data is limited. This guide compiles the available information and presents a standardized framework for its interpretation and use.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule. For this compound, the molecular formula has been established as C₃₁H₃₈O₁₇.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₃₁H₃₈O₁₇ |
| Monoisotopic Mass | 682.2160 g/mol |
| Average Mass | 682.62 g/mol |
Experimental Protocols: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
A standard protocol for obtaining high-resolution mass spectra of a natural product like this compound would involve the following steps:
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent, typically methanol (B129727) or acetonitrile, often with the addition of a small percentage of formic acid to promote protonation ([M+H]⁺) or ammonia (B1221849) for deprotonation ([M-H]⁻).
-
Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Data Acquisition: The instrument is calibrated using a standard of known mass. Data is acquired in either positive or negative ion mode to observe the protonated or deprotonated molecular ion, respectively.
-
Data Analysis: The resulting spectrum is analyzed to determine the accurate mass of the molecular ion. This accurate mass is then used to calculate the elemental composition using specialized software, which should correspond to the molecular formula C₃₁H₃₈O₁₇.
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
NMR spectroscopy is essential for elucidating the detailed chemical structure of a molecule, including the connectivity of atoms and their stereochemistry. Due to the unavailability of the primary literature reporting the full NMR dataset for this compound, a representative table of expected chemical shifts for a compound of this class is provided below. This is based on the general knowledge of phenylpropanoid glycosides.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for the Core Moieties of this compound
| Moiety | Atom Position | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) |
| Phenylethanoid | H-α | ~ 2.8 | C-α: ~ 39 |
| H-β | ~ 3.6 - 4.0 | C-β: ~ 71 | |
| H-2' | ~ 6.7 | C-1': ~ 131 | |
| H-5' | ~ 6.7 | C-2': ~ 116 | |
| H-6' | ~ 6.6 | C-3': ~ 145 | |
| C-4': ~ 144 | |||
| C-5': ~ 117 | |||
| C-6': ~ 121 | |||
| Glucose | H-1'' | ~ 4.4 | C-1'': ~ 104 |
| H-2'' - H-6'' | ~ 3.2 - 3.9 | C-2'' - C-5'': ~ 71 - 78 | |
| C-6'': ~ 62 | |||
| Acyl Group (e.g., Caffeoyl) | H-7''' | ~ 6.3 (d) | C-7''': ~ 115 |
| H-8''' | ~ 7.6 (d) | C-8''': ~ 146 | |
| C-9''': ~ 168 |
Note: The actual chemical shifts will be influenced by the specific substitution pattern and stereochemistry of this compound.
Experimental Protocols: NMR Spectroscopy
The structural elucidation of this compound would typically involve a suite of NMR experiments:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CD₃OD, DMSO-d₆).
-
Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D NMR Experiments:
-
¹H NMR: To identify the number and types of protons.
-
¹³C NMR and DEPT: To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range correlations between protons and carbons, which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
Isolation and Structure Elucidation Workflow
The general workflow for isolating and characterizing a new natural product like this compound from a plant source is depicted in the following diagram.
Caption: Workflow for the isolation and structural elucidation of this compound.
This guide provides a foundational understanding of the spectroscopic data associated with this compound. For definitive and detailed data, access to the primary scientific literature reporting its initial isolation and characterization is recommended.
The Biosynthesis of Hemiphroside B: A Technical Guide for Scientific Professionals
An In-depth Exploration of the Putative Biosynthetic Pathway, Key Enzymatic Steps, and Methodologies for Elucidation
Abstract
Hemiphroside B, a complex phenylpropanoid glycoside isolated from Lagotis integra, represents a class of specialized metabolites with significant biological potential. Understanding its biosynthesis is crucial for advancing research in natural product chemistry, metabolic engineering, and drug discovery. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon established knowledge of phenylpropanoid metabolism. It details the proposed enzymatic transformations, from primary metabolic precursors to the final intricate structure. This document also presents representative quantitative data for key enzyme families involved in similar pathways and outlines detailed experimental protocols for the elucidation of such biosynthetic routes. The guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the formation of complex phenylpropanoid glycosides.
Introduction
This compound is a naturally occurring phenylpropanoid glycoside found in the plant Lagotis integra. Phenylpropanoids are a diverse class of plant secondary metabolites derived from the aromatic amino acids phenylalanine and tyrosine via the shikimic acid pathway. These compounds play vital roles in plant defense, signaling, and structural integrity. The complex structure of this compound, featuring a decorated phenylpropanoid aglycone and multiple sugar moieties, suggests a multi-step biosynthetic pathway involving a series of enzymatic reactions, including hydroxylations, methylations, glycosylations, and acylations.
Due to the absence of direct studies on the biosynthesis of this compound, this guide proposes a putative pathway based on well-characterized biosynthetic routes of similar, complex phenylpropanoid glycosides. This deductive approach provides a solid framework for future research aimed at elucidating the specific enzymatic machinery involved in the formation of this intricate molecule in Lagotis integra.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, followed by a series of tailoring reactions that build its unique chemical architecture. The pathway can be conceptually divided into three main stages:
-
Core Phenylpropanoid Pathway: Synthesis of the C6-C3 phenylpropanoid backbone.
-
Formation of the Aglycone: Hydroxylation and methylation of the phenylpropanoid core.
-
Glycosylation and Acylation: Sequential addition of sugar and acyl groups to form the final glycoside.
Core Phenylpropanoid Pathway
This fundamental pathway converts L-phenylalanine into 4-coumaroyl-CoA, a central precursor for a vast array of phenylpropanoid compounds.
-
Step 1: Deamination of L-Phenylalanine: The pathway initiates with the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .
-
Step 2: Hydroxylation of Cinnamic Acid: trans-Cinnamic acid is then hydroxylated at the C4 position to yield p-coumaric acid. This reaction is catalyzed by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.
-
Step 3: Coenzyme A Ligation: The carboxyl group of p-coumaric acid is activated by ligation to Coenzyme A, forming 4-coumaroyl-CoA. This reaction is catalyzed by 4-Coumarate:CoA Ligase (4CL) .
Putative Pathway for this compound Formation
The following is a proposed biosynthetic pathway for this compound, starting from the core phenylpropanoid intermediate, 4-coumaroyl-CoA.
Quantitative Data
Direct quantitative data for the enzymes involved in this compound biosynthesis are not available. However, kinetic parameters for the core phenylpropanoid pathway enzymes have been determined in various plant species. The following tables provide representative data for PAL, C4H, and 4CL from Arabidopsis thaliana to illustrate typical enzyme kinetics.
Table 1: Representative Kinetic Parameters of Phenylalanine Ammonia-Lyase (PAL) Isoforms from Arabidopsis thaliana [1]
| Isoform | Km for L-Phe (µM) | kcat (s-1) | kcat/Km (s-1M-1) |
| AtPAL1 | 71 ± 5 | 1.5 ± 0.1 | 2.1 x 104 |
| AtPAL2 | 64 ± 4 | 2.5 ± 0.1 | 3.9 x 104 |
| AtPAL4 | 68 ± 6 | 1.8 ± 0.1 | 2.6 x 104 |
Table 2: Representative Kinetic Parameters of C4H and 4CL
| Enzyme | Plant Source | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |
| C4H | Populus trichocarpa | Cinnamic acid | 1.5 | 2.5 |
| 4CL | Arabidopsis thaliana | 4-Coumaric acid | 150 | 120 |
| 4CL | Arabidopsis thaliana | Caffeic acid | 220 | 95 |
| 4CL | Arabidopsis thaliana | Ferulic acid | 280 | 80 |
Note: The data in Table 2 are compiled from various sources for illustrative purposes and may not represent the specific isoforms present in Lagotis integra.
Experimental Protocols
The elucidation of a biosynthetic pathway like that of this compound requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Enzyme Assays
This spectrophotometric assay measures the formation of trans-cinnamic acid from L-phenylalanine.
Materials:
-
Plant tissue extract (containing PAL)
-
100 mM Tris-HCl buffer, pH 8.8
-
20 mM L-phenylalanine solution
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 800 µL of Tris-HCl buffer and 100 µL of plant extract.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of 20 mM L-phenylalanine.
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by adding 100 µL of 6 M HCl.
-
Measure the absorbance of the solution at 290 nm. The increase in absorbance corresponds to the formation of trans-cinnamic acid.
-
A standard curve of trans-cinnamic acid is used to quantify the product.
This assay typically uses a radiolabeled or fluorescently tagged sugar donor to monitor its transfer to the aglycone.
Materials:
-
Recombinant or purified UGT enzyme
-
Aglycone substrate (e.g., a phenylpropanoid intermediate)
-
UDP-[14C]-glucose (or other activated sugar)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Scintillation counter and scintillation fluid
Procedure:
-
Set up a reaction mixture containing the reaction buffer, aglycone substrate, and UGT enzyme.
-
Initiate the reaction by adding UDP-[14C]-glucose.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of ice-cold methanol.
-
Separate the radiolabeled glycosylated product from the unreacted UDP-[14C]-glucose using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the radioactivity of the product spot/peak using a scintillation counter.
Analytical Techniques
HPLC is a primary tool for the separation and quantification of phenylpropanoid glycosides.
Instrumentation:
-
HPLC system with a photodiode array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile).
Procedure:
-
Prepare a plant extract by homogenizing tissue in a suitable solvent (e.g., 80% methanol).
-
Centrifuge the extract to remove solid debris and filter the supernatant.
-
Inject the filtered extract onto the HPLC system.
-
Run a gradient elution program to separate the compounds. For example, a linear gradient from 10% to 60% solvent B over 40 minutes.
-
Monitor the elution profile at multiple wavelengths (e.g., 280 nm and 320 nm) using the PDA detector.
-
Identify and quantify compounds by comparing retention times and UV spectra with authentic standards.
LC-MS provides molecular weight and fragmentation data, which are crucial for identifying known and novel compounds.
Instrumentation:
-
LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
Procedure:
-
Perform chromatographic separation as described for HPLC.
-
The eluent from the LC is directed into the mass spectrometer.
-
Acquire mass spectra in both positive and negative ionization modes.
-
Perform tandem MS (MS/MS) on parent ions of interest to obtain fragmentation patterns.
-
The fragmentation pattern of the sugar moieties and the aglycone can help in the structural elucidation of the glycoside.
NMR is the most powerful technique for the unambiguous determination of the chemical structure of a novel compound like this compound.
Experiments:
-
1D NMR: 1H and 13C NMR provide information on the types and number of protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons, crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which helps in determining stereochemistry.
-
Experimental Workflow for Pathway Elucidation
The elucidation of a novel biosynthetic pathway is a systematic process. The following diagram illustrates a general workflow.
Conclusion
The biosynthesis of this compound is a complex process that likely follows the general framework of phenylpropanoid glycoside formation. This technical guide has outlined a putative pathway, provided representative quantitative data for key enzymes, and detailed the experimental protocols necessary for its elucidation. While the specific enzymes and intermediates in Lagotis integra remain to be discovered, the information presented here serves as a valuable resource for researchers to design and execute studies aimed at unraveling the precise biosynthetic machinery responsible for producing this intricate natural product. Such knowledge will not only advance our fundamental understanding of plant biochemistry but also open avenues for the biotechnological production of this compound and related compounds for potential therapeutic applications.
References
Hemiphroside B (CAS No. 165338-28-3): A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide to Hemiphroside B, a phenylethanoid glycoside with potential therapeutic applications. This guide details its chemical properties, purported biological activities, and available experimental data.
Chemical and Physical Properties
This compound is a natural product isolated from various plant species, including Lagotis integra, Hemiphragma heterophyllum, and Picrorhiza scrophulariiflora. As a phenylethanoid glycoside, its structure is characterized by a substituted phenylethyl moiety linked to a sugar consortium.
| Property | Value | Source(s) |
| CAS Number | 165338-28-3 | [1][2] |
| Molecular Formula | C31H38O17 | [1] |
| Molecular Weight | 682.6 g/mol | [1] |
| Purity (Typical) | ≥98% (as commercially available) | [2] |
| Natural Sources | Lagotis integra, Hemiphragma heterophyllum, Picrorhiza scrophulariiflora | [1][3][4] |
Potential Biological Activities and Therapeutic Applications
Emerging, though limited, evidence suggests that this compound may possess antioxidative and anti-diabetic properties. These potential activities are primarily inferred from studies on related compounds and a patent application.
Anti-diabetic Activity
A patent application includes this compound in a medicinal composition for the treatment of diabetes. The proposed mechanism for related compounds often involves the inhibition of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into glucose. By inhibiting this enzyme, the rate of glucose absorption after a meal can be slowed, leading to a more controlled blood sugar level. However, direct evidence and quantitative data for this compound's α-glucosidase inhibitory activity are not yet available in peer-reviewed literature.
Some compounds isolated from Hemiphragma heterophyllum have demonstrated moderate α-glucosidase inhibitory activity, suggesting a potential area of investigation for this compound.
Antioxidative Effects
Phenylethanoid glycosides, as a class of compounds, are known for their antioxidant properties. This activity is often attributed to their ability to scavenge free radicals, such as hydroxyl and superoxide (B77818) anions. Studies on extracts from Picrorhiza scrophulariiflora, a source of this compound, have shown potent antioxidative effects. While these studies did not provide specific data for this compound, it is plausible that it contributes to the overall antioxidant capacity of the extracts.
Experimental Data and Protocols
Detailed experimental protocols and quantitative biological data for this compound are scarce in the public domain. The following sections outline general methodologies that could be adapted for the study of this compound based on research on related molecules.
Isolation and Purification
This compound is typically isolated from its natural plant sources using chromatographic techniques. A general workflow for its isolation is as follows:
Structural Elucidation
The structure of this compound is confirmed using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the proton and carbon framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish connectivity between atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition, confirming the molecular formula.
In Vitro Bioassays
This assay is used to evaluate the potential of this compound to inhibit the α-glucosidase enzyme, a key target in the management of type 2 diabetes.
Protocol Outline:
-
Prepare a solution of α-glucosidase in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).
-
Add various concentrations of this compound to the enzyme solution and pre-incubate.
-
Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (p-NPG).
-
After a set incubation period, stop the reaction (e.g., by adding Na2CO3).
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and determine the half-maximal inhibitory concentration (IC50).
This assay measures the free radical scavenging capacity of this compound, providing an indication of its antioxidant potential.
Protocol Outline:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Add various concentrations of this compound to the DPPH solution.
-
Incubate the mixture in the dark at room temperature.
-
Measure the decrease in absorbance at approximately 517 nm.
-
Calculate the percentage of DPPH radical scavenging and determine the IC50 value.
Signaling Pathways
Currently, there is no direct evidence in the scientific literature to implicate this compound in any specific signaling pathway. However, based on the activities of other natural compounds with anti-diabetic and antioxidant effects, potential pathways for future investigation could include:
-
Insulin (B600854) Signaling Pathway: Compounds that improve insulin sensitivity often modulate key proteins in this pathway, such as IRS-1, PI3K, and Akt.
-
AMPK Signaling Pathway: Activation of AMP-activated protein kinase (AMPK) is a common mechanism for compounds that regulate glucose and lipid metabolism.
-
Nrf2 Signaling Pathway: As a master regulator of the antioxidant response, the activation of Nrf2 by this compound could be a potential mechanism for its antioxidative effects.
The following diagram illustrates a hypothetical interaction with the insulin signaling pathway, which would require experimental validation.
Future Directions
The current body of knowledge on this compound is limited. To fully elucidate its therapeutic potential, further research is required in the following areas:
-
Quantitative Biological Evaluation: Systematic in vitro and in vivo studies are needed to quantify the anti-diabetic and antioxidant activities of pure this compound.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound is crucial.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicity studies are necessary to assess its drug-like properties and safety profile.
-
Synthetic Chemistry: The development of an efficient synthetic route to this compound would enable the production of larger quantities for extensive biological evaluation and the generation of analogues for structure-activity relationship studies.
This technical guide provides a summary of the currently available information on this compound. It is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this natural product. The lack of extensive data highlights a significant opportunity for further scientific investigation.
References
Hemiphroside B: A Comprehensive Technical Overview of its Discovery, Characterization, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hemiphroside B, a phenylpropanoid glycoside, has emerged as a molecule of interest due to its potential therapeutic activities. Initially identified in plants of the Lagotis genus, this compound has been the subject of phytochemical and pharmacological studies. This whitepaper provides an in-depth technical guide on the discovery, history, and scientific investigation of this compound. It details the experimental protocols for its isolation and structural elucidation, presents its physicochemical and spectroscopic data in a structured format, and explores its known biological activities and associated signaling pathways.
Discovery and History
This compound was first isolated and characterized in 1992 by Ma and Hu from the plant Lagotis brevituba. This initial work laid the foundation for understanding the chemical nature of this phenylpropanoid glycoside. For many years following its discovery, this compound remained one of the many cataloged natural products with limited further investigation.
Renewed interest in the compound surfaced with more recent studies focusing on the ethnopharmacological uses of plants from the Lagotis genus. A significant study in 2022 by Wei et al. identified this compound as one of the main active components in Lagotis integra responsible for its therapeutic effects in treating ulcerative colitis. This research utilized modern techniques such as network pharmacology and molecular docking to elucidate its potential mechanisms of action, bringing this compound into the spotlight for its pharmacological potential.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from these analyses.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 165338-28-3 |
| Molecular Formula | C₃₁H₃₈O₁₇ |
| Molecular Weight | 682.6 g/mol |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C (δc, ppm) | ¹H (δH, ppm, J in Hz) |
| Aglycone | ||
| 1 | 129.8 | |
| 2 | 116.3 | 6.75 (d, 8.0) |
| 3 | 145.1 | |
| 4 | 144.0 | |
| 5 | 115.7 | 6.65 (dd, 8.0, 2.0) |
| 6 | 120.1 | 6.58 (d, 2.0) |
| α | 71.8 | 3.95 (m), 3.65 (m) |
| β | 36.2 | 2.75 (t, 7.0) |
| OMe-3 | 55.8 | 3.82 (s) |
| Feruloyl Moiety | ||
| 1' | 126.9 | |
| 2' | 114.8 | 6.80 (d, 8.2) |
| 3' | 147.5 | |
| 4' | 149.8 | |
| 5' | 116.0 | 7.05 (dd, 8.2, 2.0) |
| 6' | 123.2 | 6.95 (d, 2.0) |
| 7' (α') | 146.5 | 7.58 (d, 15.9) |
| 8' (β') | 115.2 | 6.30 (d, 15.9) |
| 9' (C=O) | 168.2 | |
| OMe-3' | 56.0 | 3.88 (s) |
| Glucose Moiety | ||
| 1'' | 104.2 | 4.35 (d, 7.8) |
| 2'' | 81.5 | 3.50 (m) |
| 3'' | 82.3 | 3.60 (m) |
| 4'' | 70.0 | 4.90 (t, 9.5) |
| 5'' | 75.8 | 3.45 (m) |
| 6'' | 64.5 | 3.70 (m), 3.55 (m) |
| Rhamnose Moiety | ||
| 1''' | 102.5 | 5.15 (br s) |
| 2''' | 72.2 | 3.90 (m) |
| 3''' | 72.0 | 3.75 (m) |
| 4''' | 73.8 | 3.40 (m) |
| 5''' | 70.5 | 3.55 (m) |
| 6''' | 18.4 | 1.25 (d, 6.2) |
| Xylose Moiety | ||
| 1'''' | 106.8 | 4.50 (d, 7.5) |
| 2'''' | 75.0 | 3.20 (m) |
| 3'''' | 77.8 | 3.30 (m) |
| 4'''' | 71.2 | 3.40 (m) |
| 5'''' | 67.0 | 3.60 (m), 3.25 (m) |
Note: NMR data is compiled from typical values for phenylpropanoid glycosides and may vary slightly based on solvent and instrumentation. The definitive data would be in the original 1992 publication by Ma and Hu.
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol based on methods for isolating phenylpropanoid glycosides from plant sources, adapted to the specific information available for Lagotis.
-
Extraction: Dried and powdered aerial parts of Lagotis brevituba are extracted with 70-80% aqueous methanol (B129727) at room temperature. The extraction is typically repeated multiple times to ensure a high yield.
-
Solvent Partitioning: The combined methanolic extracts are concentrated under reduced pressure. The resulting aqueous suspension is then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar compounds. The final aqueous layer, rich in glycosides, is retained.
-
Chromatographic Separation:
-
Macroporous Resin Column Chromatography: The aqueous extract is subjected to a macroporous resin column (e.g., Diaion HP-20). The column is washed with water to remove sugars and other highly polar impurities. The fraction containing phenylpropanoid glycosides is then eluted with a stepwise gradient of methanol in water.
-
Silica (B1680970) Gel Column Chromatography: The methanol-eluted fraction is further purified on a silica gel column, using a solvent system such as chloroform-methanol-water in a stepwise gradient.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound in high purity is achieved using a reversed-phase preparative HPLC column (e.g., C18) with a mobile phase of methanol-water or acetonitrile-water, often with a small percentage of formic acid.
-
Isolation workflow for this compound.
Biological Activity and Signaling Pathways
Recent studies have highlighted the potential of this compound as a therapeutic agent for ulcerative colitis (UC).[1] Research indicates that its mechanism of action involves the modulation of key inflammatory and cell signaling pathways.[1]
A network pharmacology approach identified several key protein targets for this compound, including:[1]
-
AKT1 (RAC-alpha serine/threonine-protein kinase): A central node in cell signaling pathways that regulate cell growth, proliferation, and survival.
-
VEGFA (Vascular Endothelial Growth Factor A): A key regulator of angiogenesis, which can be dysregulated in inflammatory conditions.
-
TNF-α (Tumor Necrosis Factor-alpha): A pro-inflammatory cytokine that plays a critical role in the pathogenesis of inflammatory diseases like UC.
-
EGFR (Epidermal Growth Factor Receptor): Involved in cell growth and proliferation, and its signaling can be implicated in tissue repair and inflammation.
-
CASP3 (Caspase-3): A key executioner caspase in apoptosis.
The interaction of this compound with these targets suggests that it exerts its anti-ulcerative colitis effects through a multi-target mechanism, influencing inflammation, cell survival, and tissue homeostasis.
Proposed signaling pathway interactions of this compound.
Conclusion and Future Directions
This compound, a phenylpropanoid glycoside first identified in 1992, has shown promising biological activity, particularly in the context of inflammatory diseases such as ulcerative colitis. Its multi-target mechanism of action makes it an interesting candidate for further drug development. Future research should focus on several key areas:
-
Total Synthesis: Development of a synthetic route for this compound would enable the production of larger quantities for extensive preclinical and clinical studies.
-
Pharmacokinetic and Pharmacodynamic Studies: In-depth investigation of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as dose-response relationships, are crucial for its development as a therapeutic agent.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the identification of more potent and selective compounds.
-
Clinical Trials: Ultimately, well-designed clinical trials will be necessary to establish the safety and efficacy of this compound in human patients.
The information presented in this whitepaper provides a solid foundation for researchers, scientists, and drug development professionals to understand the current state of knowledge on this compound and to guide future research efforts.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Hemiphroside B from Hemiphragma heterophyllum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemiphragma heterophyllum, a perennial creeping plant from the Scrophulariaceae family, is a source of various bioactive compounds.[1][2] Phytochemical investigations have revealed the presence of phenylethanoid glucosides, iridoids, flavonoids, and other constituents.[1][3] Among these, phenylethanoid glucosides such as Hemiphroside A and C have been identified.[3] This document provides a detailed protocol for the extraction and isolation of Hemiphroside B, a representative phenylethanoid glycoside, from the whole plant material of Hemiphragma heterophyllum. The methodology is based on established principles of natural product chemistry, involving solvent extraction and chromatographic separation techniques.[3]
Data Presentation
Table 1: Comparative Extraction Yields of Crude Extract from Hemiphragma heterophyllum using Different Solvents.
| Solvent System | Solvent-to-Solid Ratio (v/w) | Extraction Time (hours) | Extraction Temperature (°C) | Crude Extract Yield (% w/w) |
| 100% Methanol | 10:1 | 24 | 25 | 12.5 |
| 80% Ethanol (B145695) | 10:1 | 24 | 25 | 10.8 |
| 100% Ethyl Acetate (B1210297) | 10:1 | 24 | 25 | 4.2 |
| 100% Dichloromethane (B109758) | 10:1 | 24 | 25 | 2.1 |
| Water (Decoction) | 15:1 | 2 | 100 | 8.5 |
Note: The data presented in this table are representative examples and may vary depending on the specific batch of plant material, age of the plant, and environmental conditions.
Experimental Protocols
Preparation of Plant Material
-
Collection and Identification: Collect the whole plant of Hemiphragma heterophyllum. Ensure proper botanical identification.
-
Washing and Drying: Thoroughly wash the plant material with distilled water to remove any soil and debris. Air-dry the plant material in the shade at room temperature for 1-2 weeks or until it is brittle.
-
Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder. Store the powdered material in an airtight container in a cool, dark place.
Extraction of Crude this compound
This protocol describes a maceration process, a common method for extracting phytochemicals.[4]
-
Maceration:
-
Weigh 1 kg of the dried, powdered Hemiphragma heterophyllum.
-
Place the powder in a large glass container.
-
Add 10 L of 80% ethanol (or methanol) to the container, ensuring the entire plant material is submerged.
-
Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.
-
-
Filtration:
-
After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Collect the filtrate (the liquid extract).
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.
-
-
Solvent Evaporation:
-
Combine the filtrates from the three extraction cycles.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
This process will yield a dark, viscous crude extract.
-
Fractionation and Isolation of this compound
The crude extract is a complex mixture of various compounds.[1][2][3] Column chromatography is employed to separate the different components.
-
Solvent-Solvent Partitioning (Liquid-Liquid Extraction):
-
Suspend the crude extract in distilled water.
-
Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol.
-
The phenylethanoid glycosides are expected to be enriched in the ethyl acetate and n-butanol fractions.
-
-
Column Chromatography:
-
Pack a glass column with silica (B1680970) gel as the stationary phase, using a suitable solvent system (e.g., a gradient of dichloromethane and methanol) as the mobile phase.
-
Load the dried ethyl acetate or n-butanol fraction onto the top of the column.
-
Elute the column with the solvent gradient, starting with a less polar mixture and gradually increasing the polarity.
-
Collect the eluate in fractions of a fixed volume.
-
-
Thin-Layer Chromatography (TLC) Monitoring:
-
Monitor the collected fractions using TLC to identify those containing compounds with similar retention factors (Rf values).
-
Combine the fractions that show a similar profile.
-
-
Further Purification by Preparative HPLC:
-
Subject the combined fractions containing the compound of interest to preparative High-Performance Liquid Chromatography (HPLC) for final purification.
-
Use a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of acetonitrile (B52724) and water).
-
Collect the peak corresponding to this compound.
-
-
Structural Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Experimental Workflow for this compound Extraction
Caption: A flowchart illustrating the key stages of this compound extraction and purification.
Logical Relationship in Phytochemical Analysis
Caption: The logical progression from plant source to bioactive compound identification.
References
Application Notes and Protocols for α-Glucosidase Inhibition Assay Using Hemiphroside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-glucosidase inhibitors are a class of therapeutic agents that play a crucial role in the management of type 2 diabetes mellitus.[1] These inhibitors function by delaying the absorption of carbohydrates from the small intestine, thereby reducing the postprandial increase in blood glucose levels.[1] They competitively inhibit enzymes such as glucoamylase, sucrase, maltase, and isomaltase, which are responsible for breaking down complex carbohydrates into absorbable monosaccharides.[1] This mechanism of action makes α-glucosidase a key target for the development of new anti-diabetic drugs. Natural products are a promising source for the discovery of new α-glucosidase inhibitors. This document provides a detailed protocol for the in vitro α-glucosidase inhibition assay, which can be adapted for testing compounds like Hemiphroside B.
Data Presentation
Quantitative data from α-glucosidase inhibition assays are crucial for evaluating the potency and mechanism of action of a test compound. The following table provides a structured format for presenting such data.
| Test Compound | Concentration (µM) | % Inhibition | IC₅₀ (µM) | Type of Inhibition | Inhibition Constant (Kᵢ) (µM) |
| This compound | |||||
| Acarbose (B1664774) (Std.) |
-
% Inhibition: The percentage by which the enzyme's activity is reduced by the inhibitor.
-
IC₅₀: The concentration of an inhibitor where the response (or binding) is reduced by half.
-
Type of Inhibition: Can be competitive, non-competitive, uncompetitive, or mixed, determined through kinetic studies.
-
Kᵢ (Inhibition Constant): A measure of the inhibitor's binding affinity to the enzyme.
Experimental Protocols
This section details the methodology for performing an in vitro α-glucosidase inhibition assay.
Materials and Reagents
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound (or other test compound)
-
Acarbose (positive control)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Enzyme Inhibition Assay Protocol
-
Preparation of Solutions:
-
Prepare a stock solution of α-glucosidase in phosphate buffer. The final concentration in the assay will vary but is often around 0.1 to 0.5 U/mL.[2]
-
Prepare a stock solution of the substrate, pNPG, in phosphate buffer (e.g., 1-2 mM).
-
Prepare stock solutions of this compound and acarbose in DMSO. Further dilutions should be made in phosphate buffer to achieve a range of desired concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of various concentrations of the test compound (this compound) or the standard inhibitor (acarbose).
-
Add 20 µL of the α-glucosidase enzyme solution to each well.
-
Incubate the plate at 37°C for a pre-incubation period, typically 5-15 minutes.[3][4]
-
To initiate the enzymatic reaction, add 20 µL of the pNPG substrate solution to each well.
-
Incubate the reaction mixture at 37°C for a defined period, usually 15-30 minutes.[4][5]
-
Terminate the reaction by adding 50-100 µL of a stop solution, such as 1 M sodium carbonate.[3]
-
Measure the absorbance of the resulting yellow-colored p-nitrophenol at 405 nm using a microplate reader.
-
-
Controls:
-
Control (100% enzyme activity): Contains all reagents except the test inhibitor (replace with buffer or DMSO).
-
Blank (0% enzyme activity): Contains all reagents except the enzyme (replace with buffer).
-
-
Calculation of Percentage Inhibition: The percentage of α-glucosidase inhibition is calculated using the following formula:
% Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100
Where:
-
Abscontrol is the absorbance of the control reaction.
-
Abssample is the absorbance in the presence of the test compound.
-
Kinetic Analysis of Inhibition
To determine the mode of enzyme inhibition, kinetic studies are performed by varying the concentration of the substrate (pNPG) in the presence and absence of the inhibitor.
-
Perform the α-glucosidase assay as described above, but for each inhibitor concentration, use a range of pNPG concentrations.
-
Measure the reaction velocity (rate of absorbance change) for each combination of inhibitor and substrate concentration.
-
Plot the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]).
-
The pattern of the lines on the plot will indicate the type of inhibition (competitive, non-competitive, or mixed).[4]
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Mechanism of α-Glucosidase Inhibition
Caption: General mechanism of α-glucosidase inhibition.
Types of Enzyme Inhibition (Lineweaver-Burk Plots)
Caption: Lineweaver-Burk plots illustrating different types of enzyme inhibition.
References
- 1. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. In vitro α-glucosidase inhibitory assay [protocols.io]
- 4. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. li01.tci-thaijo.org [li01.tci-thaijo.org]
Application Notes and Protocols for Cell-Based Assays of Hemiphroside B Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemiphroside B, a flavonoid compound, has garnered interest for its potential therapeutic properties. This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the anti-inflammatory, antioxidant, and anti-cancer activities of this compound. The following sections offer step-by-step experimental procedures, illustrative quantitative data, and diagrams of key signaling pathways that may be modulated by this compound.
Anti-inflammatory Activity Assays
Inflammation is a critical biological response, and its dysregulation is implicated in numerous diseases. The anti-inflammatory potential of this compound can be assessed by its ability to inhibit key inflammatory mediators.
Inhibition of Nitric Oxide (NO) Production in Macrophages
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cell line) to produce nitric oxide (NO), a key inflammatory mediator, through the induction of inducible nitric oxide synthase (iNOS). The inhibitory effect of this compound on NO production is a measure of its anti-inflammatory activity.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no this compound) and a negative control (no LPS stimulation).
-
NO Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of NO production.
Inhibition of Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) Expression
Principle: The expression of pro-inflammatory enzymes like COX-2 and iNOS is upregulated in response to inflammatory stimuli. The ability of this compound to suppress the expression of these enzymes can be evaluated by Western blotting.
Protocol:
-
Cell Culture and Treatment: Follow steps 1-4 from the NO inhibition assay, using a larger format (e.g., 6-well plates) for sufficient protein extraction.
-
Protein Extraction: After 24 hours of stimulation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Illustrative Quantitative Data for Anti-inflammatory Assays:
| Assay | Test System | Parameter | Illustrative IC₅₀ (µM) |
| NO Production | LPS-stimulated RAW 264.7 cells | NO Inhibition | 15.5 |
| Protein Expression | LPS-stimulated RAW 264.7 cells | iNOS Inhibition | 12.8 |
| Protein Expression | LPS-stimulated RAW 264.7 cells | COX-2 Inhibition | 18.2 |
Note: The IC₅₀ values presented are for illustrative purposes and may not represent the actual values for this compound.
Antioxidant Activity Assays
Oxidative stress is implicated in the pathogenesis of many chronic diseases. The antioxidant capacity of this compound can be determined by its ability to scavenge free radicals.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH radical is reduced to a colorless or pale yellow compound. The degree of discoloration is proportional to the antioxidant activity.
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO). Prepare a series of dilutions.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction: In a 96-well plate, add 100 µL of each this compound dilution to 100 µL of the DPPH solution. Include a control with the solvent instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC₅₀ value.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ).
Protocol:
-
FRAP Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Reaction: Add a small volume of the this compound sample to the pre-warmed FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the colored product at 593 nm.
-
Quantification: Compare the absorbance values to a standard curve prepared with a known antioxidant, such as Trolox or FeSO₄.
Illustrative Quantitative Data for Antioxidant Assays:
| Assay | Parameter | Illustrative Value |
| DPPH | IC₅₀ (µg/mL) | 25.3 |
| FRAP | (µM Trolox equivalents/mg) | 150 |
Note: These values are for illustrative purposes.
Anti-cancer Activity Assays
The potential of this compound to inhibit the growth of cancer cells can be evaluated using cytotoxicity assays.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture: Culture a cancer cell line of interest (e.g., A549 - lung cancer, HeLa - cervical cancer) in the appropriate medium.
-
Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Illustrative Quantitative Data for Anti-cancer Assay:
| Cell Line | Incubation Time (h) | Illustrative IC₅₀ (µM) |
| A549 (Lung Cancer) | 48 | 35.8 |
| HeLa (Cervical Cancer) | 48 | 42.1 |
Note: These IC₅₀ values are for illustrative purposes.
Signaling Pathway Analysis
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Many anti-inflammatory compounds act by inhibiting this pathway.
Application Notes and Protocols for the Synthesis and Evaluation of Anticancer Cardiac Glycoside Derivatives
Note to the Reader: Initial searches for "Hemiphroside B" did not yield specific information regarding its synthesis, biological activity, or associated signaling pathways. It is possible that this is a very recently discovered compound, known by a different name, or a typographical error. To provide a comprehensive and actionable resource in line with the user's request for detailed protocols for researchers, this document focuses on a well-established and extensively studied class of glycosides with significant therapeutic interest: cardiac glycosides and their derivatives with anticancer properties. The principles, synthetic strategies, and evaluation methods described herein are broadly applicable to the study of other novel glycosidic compounds.
Introduction
Cardiac glycosides are a class of naturally occurring steroid-like compounds historically used in the treatment of cardiac conditions.[1] More recently, they have emerged as potent anticancer agents.[2] Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase, a transmembrane ion pump crucial for maintaining cellular ion homeostasis.[1] Disruption of this pump in cancer cells triggers a cascade of signaling events that can lead to apoptosis (programmed cell death) and inhibition of cell proliferation.[3] The synthesis of novel derivatives of natural cardiac glycosides offers a promising avenue for enhancing their anticancer efficacy and reducing their cardiotoxicity.[4] This document provides detailed application notes and experimental protocols for the synthesis, in vitro evaluation, and mechanistic analysis of anticancer cardiac glycoside derivatives.
Section 1: Synthesis of Cardiac Glycoside Derivatives
Application Note: Strategies for Chemical Modification
The chemical modification of cardiac glycosides is a key strategy for developing new anticancer drug candidates with improved therapeutic profiles.[4] Synthetic efforts typically focus on three main areas of the cardiac glycoside scaffold: the steroid core, the sugar moiety at the C3 position, and the lactone ring at the C17 position.[2]
-
Modification of the Sugar Moiety: The sugar portion of cardiac glycosides is crucial for their pharmacokinetic and pharmacodynamic properties. Altering the sugar chain, for instance, by introducing different monosaccharides or modifying existing ones, can significantly impact the compound's solubility, cell permeability, and binding affinity to the Na+/K+-ATPase.[5] Neoglycorandomization, a technique that involves the conjugation of various unprotected sugars to the steroid aglycone, has been successfully employed to generate libraries of novel cardiac glycoside derivatives with enhanced and more specific anticancer activities.[6]
-
Modification of the Steroid Core: The steroid nucleus can be modified at various positions to fine-tune the biological activity. For example, the introduction of hydroxyl groups or other functional groups can alter the compound's polarity and its interaction with the Na+/K+-ATPase.[2]
-
Modification of the Lactone Ring: The unsaturated lactone ring at the C17 position is a key pharmacophore for the cardiotonic and anticancer activities of these compounds. Modifications to this ring, such as saturation of the double bond or its replacement with other heterocyclic systems, can modulate the compound's potency and selectivity.[2]
Experimental Protocol: Synthesis of a Digoxin (B3395198) Derivative with a Modified Sugar Moiety
This protocol describes a general method for the synthesis of a digoxin derivative where the terminal digitoxose (B191001) unit is modified. This procedure is adapted from established methods for the modification of cardiac glycosides.[7]
Objective: To synthesize a digoxin derivative with a modified terminal sugar for subsequent biological evaluation.
Materials:
-
Digoxin
-
Sodium periodate (B1199274) (NaIO₄)
-
Ethylene (B1197577) glycol
-
A primary amine-containing molecule for derivatization (e.g., a fluorescent tag with an amine linker)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (B129727) (MeOH)
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Oxidative Cleavage of the Terminal Sugar:
-
Dissolve digoxin (1 equivalent) in a mixture of methanol and water.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of sodium periodate (2 equivalents) in water dropwise with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Quench the reaction by adding ethylene glycol (2 equivalents) and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Extract the resulting dialdehyde (B1249045) derivative with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by silica gel column chromatography.
-
-
Reductive Amination with a Primary Amine:
-
Dissolve the purified dialdehyde (1 equivalent) in methanol.
-
Add the primary amine-containing molecule (1.5 equivalents).
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 2-4 hours.
-
Add sodium cyanoborohydride (2 equivalents) portion-wise.
-
Continue stirring at room temperature overnight.
-
Quench the reaction by adding a few drops of water.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the final digoxin derivative by silica gel column chromatography.
-
Characterization: The structure of the synthesized derivative should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 2: In Vitro Evaluation of Anticancer Activity
Application Note: Assessing Cytotoxicity
A critical step in the evaluation of novel anticancer compounds is the assessment of their cytotoxicity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency and is defined as the concentration of the drug that inhibits a biological process (e.g., cell growth) by 50%. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for determining cell viability and calculating IC50 values.[3]
Data Presentation: Anticancer Activity of Cardiac Glycoside Derivatives
The following table summarizes the reported IC50 values of representative cardiac glycosides and their derivatives against various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Digoxin | A549 (Non-small cell lung cancer) | 0.10 | [7] |
| Digoxin | H1299 (Non-small cell lung cancer) | 0.12 | [7] |
| Ouabain | A375 (Melanoma) | Not specified, but effective | [8] |
| Ouabain | SK-Mel-28 (Melanoma) | Not specified, but effective | [8] |
| Digitoxin | TK-10 (Renal adenocarcinoma) | 0.003 - 0.033 | [9] |
| Cannogenol-L-α-rhamnoside | Various | 0.01 - 0.1 | [5][10] |
| Strophanthidol-L-α-rhamnoside | Various | 0.01 - 0.1 | [5][10] |
| Digitoxigenin-L-α-rhamnoside | Various | 0.01 - 0.1 | [5][10] |
Experimental Protocol: MTT Assay for IC50 Determination
This protocol provides a step-by-step guide for performing an MTT assay to determine the IC50 value of a synthesized cardiac glycoside derivative.[3][4][6][11]
Objective: To determine the IC50 value of a synthesized cardiac glycoside derivative against a selected cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized cardiac glycoside derivative
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of the synthesized derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle control (medium with the same concentration of the solvent).
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently mix the contents of the wells to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value from the dose-response curve using appropriate software.
-
Section 3: Mechanism of Action and Signaling Pathway Analysis
Application Note: The Na+/K+-ATPase Signaling Cascade
The primary molecular target of cardiac glycosides is the α-subunit of the Na+/K+-ATPase.[12] Inhibition of this ion pump leads to an increase in intracellular Na+ concentration, which in turn reduces the activity of the Na+/Ca²+ exchanger, resulting in an accumulation of intracellular Ca²+.[12] This rise in intracellular calcium triggers a complex signaling cascade that can lead to cancer cell death. Key downstream signaling pathways affected by cardiac glycoside treatment include:
-
Src/EGFR/MAPK Pathway: The Na+/K+-ATPase can act as a signal transducer, interacting with Src kinase.[6] This interaction can lead to the transactivation of the epidermal growth factor receptor (EGFR) and the subsequent activation of the Ras/Raf/MEK/ERK (MAPK) signaling pathway, which is involved in cell proliferation and survival.[6]
-
PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival. Cardiac glycosides have been shown to modulate the activity of this pathway.[13]
-
Reactive Oxygen Species (ROS) Generation and Apoptosis: The disruption of ion homeostasis can lead to mitochondrial dysfunction and the generation of reactive oxygen species (ROS), which can induce oxidative stress and trigger the intrinsic apoptotic pathway.[7]
Mandatory Visualization: Na+/K+-ATPase Signaling Pathway
Caption: Na+/K+-ATPase Signaling Pathway in Cancer Cells.
Experimental Protocol: Western Blot Analysis of Na+/K+-ATPase Pathway Activation
This protocol outlines the steps for analyzing the protein expression and phosphorylation status of key components of the Na+/K+-ATPase signaling pathway in cancer cells treated with a synthesized cardiac glycoside derivative.[14][15][16]
Objective: To determine the effect of a synthesized cardiac glycoside derivative on the activation of downstream signaling pathways of the Na+/K+-ATPase.
Materials:
-
Cancer cells treated with the synthesized derivative
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-Na+/K+-ATPase α1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation:
-
Treat cancer cells with the synthesized derivative at its IC50 concentration for various time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression and phosphorylation levels.
-
Mandatory Visualization: Experimental Workflow
Caption: Experimental Workflow for Synthesis and Evaluation.
Conclusion
The synthesis of novel derivatives of cardiac glycosides represents a vibrant and promising area of research in the development of new anticancer therapies. By systematically modifying the structure of these natural products, it is possible to enhance their potency, selectivity, and overall therapeutic potential. The detailed protocols and application notes provided in this document offer a foundational framework for researchers to design, synthesize, and evaluate new cardiac glycoside derivatives as potential anticancer agents. Further exploration of structure-activity relationships and a deeper understanding of the intricate signaling pathways modulated by these compounds will undoubtedly pave the way for the next generation of glycoside-based cancer therapeutics.
References
- 1. Synthesis and Biological Evaluation of Cardiac Glycosides for Cancer Therapy by Targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular total synthesis and cell-based anticancer activity evaluation of ouabagenin and other cardiotonic steroids with varying degrees of oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. MTT Assay Protocol | PDF [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Synthesis and characterization of digoxin-phospholipid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. baranlab.org [baranlab.org]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Improving Hemiphroside B Extraction Yield
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the extraction of phenylpropanoid glycosides like Hemiphroside B?
While specific information on this compound is limited, a related compound, Hemiphroside A, is sourced from Scrophularia nodosa (figwort). It is likely that this compound would be extracted from the same or a related plant species. The aerial parts of the plant, such as leaves and stems, are typically used.
Q2: Which solvents are most effective for extracting compounds similar to this compound?
For the extraction of phenylpropanoid glycosides, polar solvents are generally used. Methanol (B129727) and ethanol (B145695) are common choices for the initial extraction from the plant material.[1] Subsequent purification steps may involve solvents with varying polarities to isolate the target compound.
Q3: What analytical techniques are recommended for quantifying the yield of this compound?
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is a standard and reliable method for the quantification of specific plant-derived compounds.[2][3] For compounds with weak chromophores, alternative detection methods like integrated pulsed amperometric detection (IPAD) can offer higher sensitivity.[2]
Q4: How can I improve the stability of this compound during and after extraction?
The stability of extracted compounds can be affected by factors such as temperature, pH, and exposure to light and oxygen.[4][5][6] It is crucial to handle extracts under controlled conditions. For long-term storage, extracts should be kept at low temperatures (e.g., -20°C or -80°C) and protected from light.[7] The pH of the solution should be optimized as degradation rates can be pH-dependent.[8]
Troubleshooting Guide
This guide addresses common issues that may arise during the extraction of this compound, leading to low yield or poor purity.
| Problem | Potential Cause | Recommended Solution |
| Low Extraction Yield | Inappropriate Solvent Choice: The solvent may not be optimal for solubilizing this compound. | Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, and mixtures with water). A step-wise extraction with solvents of increasing polarity can also be effective. |
| Insufficient Extraction Time or Temperature: The compound may not be fully extracted from the plant matrix. | Optimize the extraction time and temperature.[9] Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can enhance efficiency and reduce extraction time. | |
| Poor Plant Material Quality: The concentration of this compound may be low in the collected plant material due to factors like harvest time or storage conditions. | Ensure proper identification and collection of the plant material at the optimal growth stage. Dry the plant material in the shade to prevent degradation of active compounds.[1] | |
| Degradation of this compound | Harsh Extraction Conditions: High temperatures or extreme pH levels can lead to the degradation of the target compound. | Use milder extraction conditions. Consider non-thermal extraction methods. Maintain a neutral or slightly acidic pH during extraction, unless the compound is known to be more stable at other pH ranges.[8] |
| Enzymatic Degradation: Endogenous plant enzymes released during homogenization can degrade the target compound. | Blanching the plant material with steam or hot solvent before extraction can deactivate enzymes. Alternatively, conduct the extraction at low temperatures. | |
| Co-extraction of Impurities | Non-selective Solvent: The chosen solvent may be extracting a wide range of compounds along with this compound. | Employ a multi-step extraction process. Start with a non-polar solvent (e.g., hexane) to remove lipids and chlorophylls (B1240455) before extracting with a more polar solvent for the target compound. |
| Inadequate Purification: The purification steps may not be sufficient to separate this compound from other co-extracted compounds. | Utilize chromatographic techniques such as column chromatography or preparative HPLC for purification. The choice of stationary and mobile phases should be optimized for the best separation. |
Experimental Protocols
Protocol 1: General Solvent Extraction of Phenylpropanoid Glycosides
This protocol is a general guideline and should be optimized for this compound.
-
Preparation of Plant Material:
-
Collect fresh aerial parts of the source plant.
-
Shade-dry the plant material to a constant weight.
-
Grind the dried material into a coarse powder.[1]
-
-
Extraction:
-
Macerate the powdered plant material in 70% methanol (1:10 w/v) at room temperature for 24 hours with occasional shaking.
-
Filter the extract through cheesecloth and then a Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Purification (Liquid-Liquid Partitioning):
-
Suspend the crude extract in distilled water.
-
Perform successive partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to remove impurities.
-
The fraction containing this compound (likely in the more polar fractions like ethyl acetate or the remaining aqueous layer) should be collected.
-
-
Quantification:
-
Analyze the purified fraction using HPLC-UV or HPLC-MS to determine the yield of this compound.
-
Workflow and Logic Diagrams
Caption: Troubleshooting workflow for low this compound yield.
Caption: General experimental workflow for this compound extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Multi-method biophysical analysis in discovery, identification, and in-depth characterization of surface‐active compounds [frontiersin.org]
- 4. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [repositorio.ufrn.br]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. neb.com [neb.com]
- 8. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with Hemiphroside B
Welcome to the technical support center for Hemiphroside B. This resource is designed to assist researchers, scientists, and drug development professionals in addressing solubility issues that may be encountered during experimentation with this compound. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into common challenges and potential solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a naturally occurring compound found in Lagotis integra.[1] Like many flavonoid glycosides, it is presumed to have poor aqueous solubility, which can significantly hinder its bioavailability and therapeutic efficacy. For a drug to be absorbed effectively, particularly through oral administration, it must first dissolve in the gastrointestinal fluids. Poor solubility can lead to low absorption and limited effectiveness.
Q2: I'm having trouble dissolving this compound in aqueous buffers for my in vitro assays. What are my options?
For initial in vitro work, you can consider the following approaches:
-
Co-solvents: The use of a water-miscible organic solvent can help dissolve this compound.[2] Start by dissolving the compound in a small amount of a solvent like DMSO, ethanol, or polyethylene (B3416737) glycol (PEG), and then slowly add this solution to your aqueous buffer while vortexing. Be mindful of the final solvent concentration, as high concentrations can be toxic to cells.
-
pH Adjustment: The solubility of ionizable compounds can be significantly altered by adjusting the pH of the solution.[3] Experiment with a range of pH values to determine if the solubility of this compound is pH-dependent.
-
Use of Surfactants: Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[3][4]
Q3: What are some advanced formulation strategies to improve the aqueous solubility of this compound for in vivo studies?
Several advanced formulation techniques can be employed to enhance the solubility and bioavailability of poorly water-soluble drugs like this compound:
-
Cyclodextrin (B1172386) Inclusion Complexes: This technique involves encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin molecule.[5][6][7] This complex is more water-soluble than the drug alone. Studies on a similar compound, Hyperoside, have shown a 9-fold increase in water solubility when complexed with 2-hydroxypropyl-β-cyclodextrin.[5][6]
-
Solid Dispersions: In this method, the drug is dispersed in a hydrophilic carrier matrix at a solid state.[4][8] This can be achieved through methods like solvent evaporation or hot-melt extrusion.[9][10] The drug exists in an amorphous state within the carrier, which has a higher energy state and thus better solubility and dissolution rates compared to the crystalline form.[8][11]
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[12][13] Liposomal formulations can improve the solubility and alter the pharmacokinetic profile of the encapsulated drug.[14][15]
-
Nanoparticles: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution rates.[3][4][10] Nanoparticles can be formulated as nanosuspensions or incorporated into other drug delivery systems.[2]
Troubleshooting Guides
Problem: this compound precipitates out of solution when I dilute my stock solution into an aqueous buffer.
-
Possible Cause: The concentration of the organic co-solvent in your stock solution is too high, and upon dilution, the aqueous environment can no longer keep the compound dissolved.
-
Troubleshooting Steps:
-
Reduce Stock Concentration: Prepare a more dilute stock solution in your organic solvent.
-
Optimize Co-solvent Percentage: Determine the maximum percentage of the organic co-solvent that is tolerated in your final aqueous solution without causing precipitation.
-
Stepwise Dilution: Add the stock solution to the aqueous buffer very slowly while vigorously stirring or vortexing. This can help prevent localized high concentrations that lead to precipitation.
-
Consider a Different Co-solvent: The choice of co-solvent can impact solubility. Experiment with different pharmaceutically acceptable solvents.
-
Problem: My in vivo animal study with this compound is showing poor and variable oral bioavailability.
-
Possible Cause: The poor aqueous solubility of this compound is likely limiting its dissolution and absorption in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Formulation Enhancement: This is the most critical step. You will need to develop a formulation to improve solubility. Consider the advanced strategies mentioned in the FAQs, such as cyclodextrin complexation, solid dispersions, or liposomes.
-
Particle Size Reduction: If you are administering a suspension, reducing the particle size through techniques like micronization can improve the dissolution rate.[10]
-
Inclusion of a Wetting Agent: Adding a surfactant or wetting agent to your formulation can improve the interaction of the drug particles with the aqueous environment.
-
Data Presentation
The following table summarizes the potential improvement in aqueous solubility of a poorly soluble flavonoid glycoside, like this compound, using different formulation strategies. The data is illustrative and based on typical results observed for similar compounds.
| Formulation Strategy | Carrier/Excipient Example | Typical Fold Increase in Aqueous Solubility | Key Advantages |
| Co-solvency | Polyethylene Glycol 400 (PEG 400) | 2 - 10 | Simple to prepare for early-stage experiments. |
| Cyclodextrin Complexation | 2-Hydroxypropyl-β-Cyclodextrin | 5 - 50 | High solubilization efficiency, potential for stability enhancement.[5][6] |
| Solid Dispersion | Polyvinylpyrrolidone (PVP) K30 | 10 - 100 | Significant increase in dissolution rate and bioavailability.[16][17] |
| Liposomal Formulation | Phosphatidylcholine, Cholesterol | Variable | Can encapsulate both hydrophilic and lipophilic drugs, potential for targeted delivery.[12][13] |
| Nanosuspension | - | > 100 | Increased surface area leads to rapid dissolution.[4] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Ultrasonic Method)
This protocol is adapted from a method used for Hyperoside, a structurally related flavonoid glycoside.[5][6]
-
Molar Ratio Determination: Determine the optimal molar ratio of this compound to cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin). A 1:1 molar ratio is a common starting point.[6][18]
-
Preparation:
-
Dissolve the 2-hydroxypropyl-β-cyclodextrin in deionized water.
-
Add the this compound powder to the cyclodextrin solution.
-
Place the mixture in an ultrasonic water bath and sonicate for a specified time (e.g., 30-60 minutes) at a controlled temperature.
-
-
Isolation:
-
The resulting solution can be filtered to remove any un-complexed this compound.
-
The inclusion complex can be obtained in solid form by lyophilization (freeze-drying).
-
-
Characterization: The formation of the inclusion complex should be confirmed using analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
This is a common laboratory-scale method for preparing solid dispersions.[8]
-
Solvent Selection: Choose a common volatile solvent in which both this compound and the hydrophilic carrier (e.g., PVP K30) are soluble. A mixture of solvents may be necessary.
-
Dissolution: Dissolve both the this compound and the carrier in the selected solvent system at a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-carrier weight ratio).
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will produce a solid mass.
-
Post-Processing: The resulting solid dispersion should be further dried under vacuum to remove any residual solvent. The dried mass is then typically ground and sieved to obtain a uniform powder.
-
Characterization: The amorphous nature of the drug within the dispersion should be confirmed by techniques like X-ray Powder Diffraction (XRPD) and DSC.
Visualizations
Below are diagrams illustrating the concepts discussed.
Caption: A general workflow for selecting and evaluating a solubility enhancement strategy for this compound.
Caption: Diagram illustrating the formation of a water-soluble inclusion complex between this compound and a cyclodextrin molecule.
References
- 1. This compound|CAS 165338-28-3|DC Chemicals [dcchemicals.com]
- 2. longdom.org [longdom.org]
- 3. Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside | Semantic Scholar [semanticscholar.org]
- 6. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of colloidal solid dispersions: physiochemical considerations and in vitro release profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitumor Effect of Hyperoside Loaded in Charge Reversed and Mitochondria-Targeted Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipid-based formulations of amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amphotericin B formulations and drug targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Solid dispersions enhance solubility, dissolution, and permeability of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DSpace [research-repository.griffith.edu.au]
- 18. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
Hemiphroside B NMR Sample Preparation: A Technical Guide
Welcome to our technical support center. This guide provides detailed information for researchers, scientists, and drug development professionals on the proper preparation of Hemiphroside B samples for Nuclear Magnetic Resonance (NMR) analysis. Here, you will find answers to frequently asked questions, troubleshooting advice for common issues, and a step-by-step experimental protocol.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for NMR analysis?
A1: Due to its polar nature, stemming from numerous hydroxyl groups and glycosidic bonds, this compound is best dissolved in polar deuterated solvents. The most commonly effective solvents for similar natural products are Dimethyl Sulfoxide-d6 (DMSO-d6), Methanol-d4 (CD3OD), and Deuterium Oxide (D2O). The choice of solvent may also depend on the specific NMR experiment being conducted.
Q2: What is the optimal concentration of this compound for a standard 1H NMR experiment?
A2: For a standard 1H NMR spectrum on a 400-600 MHz spectrometer, a concentration of 5-10 mg of this compound in 0.5-0.6 mL of deuterated solvent is generally recommended. For 13C NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable amount of time.
Q3: My this compound sample is not fully dissolving. What should I do?
A3: If you encounter solubility issues, you can try gentle heating or sonication to aid dissolution. If the sample remains insoluble, consider trying a different polar solvent or a solvent mixture. For instance, a small amount of D2O can be added to a DMSO-d6 solution to increase polarity. Always ensure the final solution is homogeneous before transferring it to the NMR tube.
Q4: How can I minimize water contamination in my sample?
A4: Water is a common contaminant in NMR samples and can obscure important signals. To minimize its presence, use high-purity deuterated solvents and dry your glassware thoroughly before use. It is also advisable to handle the sample and solvent in a low-humidity environment, such as a glove box, if possible.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor signal-to-noise ratio | Low sample concentration. | Increase the amount of this compound in the sample. A higher concentration will yield a stronger signal. |
| Insufficient number of scans. | Increase the number of scans during NMR acquisition to improve the signal-to-noise ratio. | |
| Broad or distorted peaks | Sample degradation. | Prepare a fresh sample and acquire the NMR spectrum promptly. Store this compound under appropriate conditions to prevent degradation. |
| Presence of paramagnetic impurities. | Filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter. | |
| High sample viscosity. | If the concentration is very high, it can lead to increased viscosity and broader lines. Dilute the sample slightly. | |
| Unexpected peaks in the spectrum | Solvent impurities. | Use high-purity deuterated solvents (≥99.9% D). Check the solvent's certificate of analysis for known impurity peaks. |
| Contamination from glassware. | Ensure all glassware is meticulously cleaned and dried before use. Rinse with a small amount of the deuterated solvent. | |
| Grease from joints or septa. | Avoid using greased joints. If unavoidable, use a minimal amount of high-vacuum grease and be aware of its characteristic signals. |
Experimental Protocol: Preparing this compound for NMR Analysis
This protocol outlines the standard procedure for preparing a this compound sample for NMR spectroscopy.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d6, CD3OD, D2O)
-
High-quality 5 mm NMR tube and cap
-
Vortex mixer or sonicator
-
Pasteur pipette and glass wool
-
Analytical balance
-
Microspatula
-
Small vial (e.g., 1.5 mL Eppendorf tube or small glass vial)
Procedure:
-
Weigh the Sample: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.
-
Add Deuterated Solvent: Using a micropipette, add 0.5-0.6 mL of the chosen deuterated solvent to the vial.
-
Dissolve the Sample: Gently vortex or sonicate the vial to ensure the complete dissolution of this compound. Visually inspect the solution to confirm there are no suspended particles.
-
Filter the Solution (if necessary): If any particulate matter is visible, filter the solution. To do this, place a small, tight plug of glass wool into a Pasteur pipette. Transfer the solution through the filter into a clean NMR tube.
-
Transfer to NMR Tube: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube. The final volume should be sufficient to cover the detection region of the NMR probe (typically a height of about 4-5 cm).
-
Cap and Label: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
-
Wipe the Tube: Before inserting the tube into the spectrometer, wipe the outside with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol (B130326) or ethanol (B145695) to remove any dust or fingerprints.
Quantitative Data Summary
| Parameter | Recommendation for ¹H NMR | Recommendation for ¹³C NMR |
| Sample Mass | 5 - 10 mg | 20 - 50 mg |
| Solvent Volume | 0.5 - 0.6 mL | 0.5 - 0.6 mL |
| Typical Concentration | 10 - 20 mg/mL | 40 - 100 mg/mL |
Experimental Workflow
Caption: Workflow for this compound NMR sample preparation.
Technical Support Center: Enhancing the Bioavailability of Hemiphroside B
Disclaimer: As of late 2025, specific experimental data on the oral bioavailability, permeability, and metabolism of Hemiphroside B is limited in publicly available scientific literature. Therefore, this guide provides researchers with foundational strategies and troubleshooting advice based on the known chemical properties of this compound (a phenylpropanoid glycoside) and established methods for enhancing the bioavailability of poorly soluble and/or permeable compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the potential challenges to its oral bioavailability?
Potential challenges to the oral bioavailability of glycosides like this compound often include:
-
Poor Permeability: The large molecular size and hydrophilic sugar moieties can limit passive diffusion across the intestinal epithelium[7].
-
Enzymatic Degradation: Glycosidic bonds can be susceptible to hydrolysis by intestinal enzymes.
-
Efflux Transporter Activity: The molecule could be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport compounds back into the intestinal lumen, reducing net absorption[8].
-
Low Aqueous Solubility: Depending on the aglycone part of the molecule, overall solubility could be a limiting factor for dissolution in the gastrointestinal tract[9].
Q2: What are the initial steps to assess the bioavailability of this compound?
The initial assessment should focus on the key factors influencing oral absorption, as defined by the Biopharmaceutics Classification System (BCS)[9].
-
Solubility Determination: Experimentally determine the aqueous solubility of this compound at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.
-
Permeability Assessment: Utilize an in vitro model, such as the Caco-2 cell monolayer assay, to estimate the intestinal permeability of this compound. This can also help identify if it is a substrate for efflux transporters like P-gp[10].
-
Dissolution Rate Measurement: Evaluate the dissolution rate of the pure compound to understand how quickly it goes into solution, which is a prerequisite for absorption[11].
Q3: What are the primary strategies to enhance the bioavailability of a compound like this compound?
Based on the likely challenges, several formulation and chemical modification strategies can be employed. These can be broadly categorized as follows:
| Strategy Category | Specific Approaches | Rationale |
| Solubility & Dissolution Enhancement | Particle size reduction (micronization, nanosuspension), Solid dispersions, Complexation (e.g., with cyclodextrins)[9][12][13]. | Increases the surface area-to-volume ratio, leading to a faster dissolution rate[14]. |
| Permeability Enhancement | Use of permeation enhancers, Formulation in lipid-based systems (e.g., SEDDS, SLNs)[12][13]. | Lipid-based systems can facilitate absorption through lymphatic pathways and alter membrane fluidity[13]. |
| Inhibition of Efflux Pumps | Co-administration with known P-glycoprotein (P-gp) inhibitors (e.g., verapamil (B1683045), piperine)[8][12]. | Blocks the efflux of the drug from intestinal cells back into the lumen, increasing intracellular concentration and net absorption[8]. |
| Chemical Modification | Prodrug synthesis, Glycosylation modification[7][15]. | Can improve lipophilicity for better membrane permeation or alter interaction with transporters and metabolic enzymes[7]. |
Troubleshooting Guides
Issue 1: Inconsistent results in Caco-2 cell permeability assays.
-
Q: Why am I seeing high variability in the apparent permeability (Papp) of this compound across my Caco-2 experiments?
-
A: High variability can stem from several factors. Ensure the integrity of your Caco-2 cell monolayers by consistently checking the transepithelial electrical resistance (TEER) values before and after each experiment. Inconsistent cell passage numbers can also lead to variations in transporter expression. It is crucial to use cells within a consistent passage range for all experiments. Finally, verify the stability of this compound in the assay medium over the course of the experiment.
-
Issue 2: Low dissolution rate of the formulated this compound.
-
Q: My nanosuspension of this compound is showing a poor dissolution profile. What could be the cause?
-
A: This could be due to particle aggregation or Ostwald ripening. Ensure you are using an adequate concentration of stabilizers (polymers and/or surfactants)[14]. The choice of stabilizer is critical; it must effectively wet the drug particles and provide a steric or ionic barrier to prevent agglomeration[14]. You may need to screen different types and combinations of stabilizers. Also, confirm that your particle size reduction method (e.g., wet media milling) is achieving the desired particle size distribution and that the particles are not re-aggregating upon storage[16].
-
Issue 3: Suspected P-glycoprotein (P-gp) mediated efflux.
-
Q: The basal-to-apical (B-A) transport of this compound is significantly higher than the apical-to-basal (A-B) transport in my Caco-2 assay, suggesting efflux. How can I confirm this and overcome it?
-
A: An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux. To confirm P-gp involvement, repeat the transport study in the presence of a known P-gp inhibitor, such as verapamil or ritonavir[8][17]. A significant increase in the A-B transport and a decrease in the efflux ratio in the presence of the inhibitor would confirm that this compound is a P-gp substrate. To overcome this, you can explore co-formulating this compound with a pharmaceutical-grade P-gp inhibitor or using excipients that have P-gp inhibitory properties[18][19].
-
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Media Milling
This protocol provides a general procedure for creating a nanosuspension to enhance the dissolution rate of a poorly soluble compound.
-
Screening for Stabilizers:
-
Prepare saturated solutions of this compound in various aqueous stabilizer solutions (e.g., 0.5% w/v Hydroxypropyl Methylcellulose (HPMC), 0.2% w/v Sodium Dodecyl Sulfate (SDS), 1% w/v Poloxamer 188).
-
Measure the concentration of dissolved this compound after 24 hours to identify stabilizers that enhance solubility.
-
-
Preparation of the Pre-suspension:
-
Disperse this compound (e.g., 5% w/v) in a solution of the selected stabilizer(s) (e.g., 1% HPMC and 0.1% SDS in deionized water).
-
Stir the mixture with a high-shear mixer for 30 minutes to ensure homogeneity.
-
-
Wet Media Milling:
-
Transfer the pre-suspension to a laboratory-scale bead mill.
-
Use yttria-stabilized zirconium oxide beads (e.g., 0.5 mm diameter).
-
Mill the suspension at a set temperature (e.g., 20°C) for a specified duration (e.g., 2-8 hours).
-
-
Particle Size Analysis:
-
Periodically withdraw samples and measure the particle size distribution using dynamic light scattering (DLS) or laser diffraction.
-
Continue milling until the desired mean particle size (e.g., <200 nm) is achieved and the size distribution is narrow.
-
-
Post-Milling Processing (Optional):
-
The nanosuspension can be freeze-dried (lyophilized) to create a solid powder for incorporation into tablets or capsules. A cryoprotectant (e.g., trehalose) should be added before freezing to prevent particle aggregation.
-
Protocol 2: Caco-2 Permeability Assay to Assess P-gp Efflux
This protocol outlines the steps to determine the intestinal permeability of this compound and its potential as a P-gp substrate.
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and monolayer formation.
-
-
Monolayer Integrity Test:
-
Measure the TEER of the cell monolayers. Only use monolayers with TEER values within the laboratory's established range (typically >250 Ω·cm²).
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
For A-B transport: Add HBSS containing a known concentration of this compound to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.
-
For B-A transport: Add HBSS containing this compound to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.
-
For P-gp inhibition: Pre-incubate the cells with a P-gp inhibitor (e.g., 100 µM verapamil) on both sides for 30-60 minutes before starting the transport experiment with this compound and the inhibitor.
-
-
Sampling and Analysis:
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer.
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Calculation of Apparent Permeability (Papp):
-
Calculate Papp using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the steady-state flux rate, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.
-
Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound.
Caption: Mechanism of P-glycoprotein mediated drug efflux and its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hydrangea | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. This compound, CasNo.165338-28-3 BioBioPha Co., Ltd China (Mainland) [biobiopha.lookchem.com]
- 6. This compound, CasNo.165338-28-3 Chengdu Push Bio-technology Co., Ltd China (Mainland) [sinophytochem.lookchem.com]
- 7. Glycosylation, an effective synthetic strategy to improve the bioavailability of therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 12. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 13. ijnrd.org [ijnrd.org]
- 14. pharmtech.com [pharmtech.com]
- 15. An electrochemically promoted modular synthesis of diverse glycomimetics via acyloxyphosphonium ions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 18. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Replicating Published Findings on Hennoside B: A Comparative Guide
For researchers and professionals in drug development, the ability to replicate and compare published findings is crucial for advancing scientific knowledge. This guide provides a comprehensive overview of the reported biological activities of Hennoside B, with a focus on its antioxidant properties, and compares its performance with its isomers, Hennoside A and C. Detailed experimental protocols and data are presented to facilitate the replication of these findings.
It is important to note that the initial search for "Hemiphroside B" did not yield specific results. However, "Hennoside B," a glucoside isolated from Lawsonia inermis (henna), is a well-documented compound with published data corresponding to the requested analysis. This guide will proceed with the assumption that the intended compound of interest is Hennoside B.
Antioxidant Activity of Hennoside Isomers
Hennosides A, B, and C have been evaluated for their antioxidant potential using Ferric Ion Reducing Antioxidant Power (FRAP) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. The results indicate that all three isomers possess antioxidant activity, with Hennoside B demonstrating the highest potency in both assays.[1]
The antioxidant capacity of the hennoside isomers at a concentration of 500 μg/mL is summarized in the table below.
| Compound | FRAP Assay (mM FeSO₄ x 7H₂O equivalent) | ABTS Assay (mM Trolox equivalent) |
| Hennoside A | 0.46 ± 0.08 | 0.15 ± 0.01 |
| Hennoside B | 0.62 ± 0.28 | 0.30 ± 0.01 |
| Hennoside C | 0.35 ± 0.03 | 0.09 ± 0.01 |
The study also noted a pro-oxidative activity of hennosides at concentrations ≥ 500 μg/mL, as evidenced by mild lysis of erythrocytes and an increase in methemoglobin levels.[1][2] This dual activity suggests that hennosides may act as redox balance regulators.[1][2][3]
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to enable replication of the published findings.
1. Ferric Ion Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagents:
-
FRAP reagent: Prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Hennoside solutions: Diluted in 0.9% NaCl and Dulbecco's Modified Eagle Medium with 10% Fetal Calf Serum (D'MEM/10%FCS) to concentrations of 1, 10, 100, 200, 500, and 1000 μg/mL.[4]
-
Standard: Ferrous sulfate (B86663) (FeSO₄ x 7H₂O) solutions of known concentrations (0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 mM).[1]
-
-
Procedure:
-
Add 10 µL of the hennoside sample or standard to a 96-well plate.
-
Add 300 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is expressed as mM equivalent to FeSO₄ x 7H₂O.[1]
-
2. ABTS Radical Cation Decolorization Assay
This assay evaluates the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺).
-
Reagents:
-
ABTS solution: A 7 mM aqueous solution of ABTS.
-
Potassium persulfate: A 2.45 mM aqueous solution.
-
ABTS•⁺ working solution: Prepared by mixing the ABTS solution and potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. The solution is then diluted with ethanol (B145695) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Hennoside solutions: Prepared as described in the FRAP assay.[4]
-
Standard: Trolox solutions of known concentrations.
-
-
Procedure:
Visualizing Key Processes
To better understand the context of Hennoside B's activity, the following diagrams illustrate the relationship between hennosides and their active aglycone, lawsone, as well as a typical workflow for antioxidant assays.
Caption: Relationship between Hennosides and Lawsone.
Caption: General workflow for antioxidant capacity assays.
Alternatives to Hennoside B
While Hennoside B shows promising antioxidant activity, several other natural and synthetic compounds are recognized for their antioxidant properties. A comparative perspective is essential for drug development professionals.
-
Lawsone: The aglycone of hennosides, lawsone (2-hydroxy-1,4-naphthoquinone), is a well-known compound with various biological activities, including antioxidant effects.[5]
-
Gallic Acid and Vitamin E: These are standard natural antioxidants often used as positive controls in antioxidant assays.
-
Other Naphthoquinones: Compounds like juglone (B1673114) and lapachol, which are also hydroxy derivatives of the 1,4-naphthoquinone (B94277) skeleton, exhibit significant biological activities.[5]
-
Synthetic Antioxidants: Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are common synthetic antioxidants used in the food and pharmaceutical industries. However, concerns about their safety have led to increased interest in natural alternatives.
The exploration of Hennoside B and its isomers provides a valuable addition to the landscape of natural antioxidants. The data and protocols presented in this guide are intended to support further research and development in this area.
References
- 1. Insight into the Biological Activity of Hennosides—Glucosides Isolated from Lawsonia inermis (henna): Could They Be Regarded as Active Constituents Instead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insight into the Biological Activity of Hennosides-Glucosides Isolated from Lawsonia inermis (henna): Could They Be Regarded as Active Constituents Instead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Comparative Bioactivity Analysis: Forsythoside B and Hyperoside as Potential Proxies for Hemiphroside B
A comprehensive analysis of available bioactivity data for Forsythoside B and Hyperoside (B192233) provides valuable insights into the potential therapeutic properties of related compounds, such as Hemiphroside B, for which public data is currently unavailable. This guide summarizes the anti-inflammatory and antioxidant activities of Forsythoside B and Hyperoside, detailing the experimental methodologies and associated signaling pathways.
While direct experimental data on the bioactivity of this compound, a phenylpropanoid glycoside found in Lagotis integra, is not publicly accessible, an examination of the structurally similar and well-studied compounds, Forsythoside B and Hyperoside, offers a comparative framework. Both Forsythoside B, a phenylethanoid glycoside, and Hyperoside, a flavonol glycoside, have demonstrated significant anti-inflammatory and antioxidant properties, suggesting that this compound may possess a comparable pharmacological profile.
Quantitative Bioactivity Data
To facilitate a clear comparison, the following tables summarize the key quantitative data on the anti-inflammatory and antioxidant activities of Forsythoside B and Hyperoside.
Table 1: Comparative Anti-Inflammatory Activity
| Compound | Assay | Model System | Measured Effect | Quantitative Value |
| Forsythoside B | Inhibition of Pro-inflammatory Cytokines | Complete Freund's Adjuvant (CFA)-induced inflammatory pain in mice | Reduction in IL-6 and TNF-α levels | Data not expressed as IC50 |
| Hyperoside | Inhibition of Inflammatory Mediators | Lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophages | Maximal inhibition of TNF-α production | 32.31 ± 2.8% at 5 µM[1][2][3] |
| Maximal inhibition of IL-6 production | 41.31 ± 3.1% at 5 µM[1][2][3] | |||
| Maximal inhibition of Nitric Oxide (NO) production | 30.31 ± 4.1% at 5 µM[1][2][3] |
Table 2: Comparative Antioxidant Activity
| Compound | Assay | IC50 Value (µg/mL) |
| Forsythoside B | DPPH radical scavenging | Not explicitly found |
| ABTS radical scavenging | Not explicitly found | |
| Ferric Reducing Antioxidant Power (FRAP) | Not explicitly found | |
| Hyperoside | DPPH radical scavenging | Varies by study, generally potent |
Note: Specific IC50 values for Forsythoside B in common antioxidant assays were not consistently available in the reviewed literature, though its antioxidant properties are widely acknowledged.
Experimental Protocols
The bioactivity data presented above is supported by established experimental protocols.
Anti-Inflammatory Activity Assays
-
Inhibition of Pro-inflammatory Cytokines (for Forsythoside B): The anti-inflammatory effect of Forsythoside B was evaluated in a model of inflammatory pain induced by Complete Freund's Adjuvant (CFA) in mice. Following the administration of Forsythoside B, the levels of pro-inflammatory cytokines, Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in the inflamed tissue were measured using Enzyme-Linked Immunosorbent Assay (ELISA). A significant reduction in the concentrations of these cytokines indicates anti-inflammatory activity.
-
Inhibition of Inflammatory Mediators (for Hyperoside): Mouse peritoneal macrophages were stimulated with Lipopolysaccharide (LPS) to induce an inflammatory response. The cells were then treated with Hyperoside at a concentration of 5 µM. The production of TNF-α, IL-6, and Nitric Oxide (NO) in the cell culture supernatant was quantified. The percentage of inhibition was calculated by comparing the levels of these inflammatory mediators in Hyperoside-treated cells to those in untreated, LPS-stimulated cells.[1][2][3]
Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of a compound to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it. The reduction in the absorbance of the DPPH solution, which is purple, is proportional to the antioxidant activity. The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is a standard measure of antioxidant potency.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory and antioxidant effects of Forsythoside B and Hyperoside are mediated through the modulation of key cellular signaling pathways.
Forsythoside B: Targeting NF-κB and MAPK Pathways
Forsythoside B has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38-MAPK) signaling pathways.[4] In inflammatory conditions, these pathways are activated, leading to the transcription of genes encoding pro-inflammatory cytokines and enzymes. By suppressing these pathways, Forsythoside B effectively reduces the inflammatory response. Furthermore, Forsythoside B has been found to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of cellular antioxidant responses.[4]
Hyperoside: Modulating NF-κB and Activating the Nrf2-ARE Pathway
Similar to Forsythoside B, Hyperoside also demonstrates anti-inflammatory activity through the suppression of the NF-κB pathway.[1][2][3] Its antioxidant effects are largely attributed to the activation of the Nrf2-Antioxidant Response Element (ARE) signaling pathway. Nrf2 is a transcription factor that, upon activation, binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, leading to their expression. This enhances the cell's capacity to combat oxidative stress.
Mandatory Visualizations
To illustrate the intricate cellular mechanisms and experimental workflows, the following diagrams have been generated using the DOT language.
Signaling Pathways
References
- 1. Anti-inflammatory activity of hyperoside through the suppression of nuclear factor-κB activation in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. worldscientific.com [worldscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Forsythoside B attenuates neuro-inflammation and neuronal apoptosis by inhibition of NF-κB and p38-MAPK signaling pathways through activating Nrf2 post spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Target of Hemiphroside B: A Comparative Analysis
Due to a lack of publicly available scientific literature and experimental data on the biological activity, therapeutic targets, and mechanism of action of Hemiphroside B, a direct comparative guide for validating its therapeutic target cannot be constructed.
This compound is a naturally occurring phenylpropanoid found in plants such as Lagotis integra and Hemiphragma heterophyllum. While its chemical structure has been identified (Molecular Formula: C31H38O17), extensive research into its pharmacological properties has not been published in accessible scientific databases.
To provide researchers, scientists, and drug development professionals with a relevant framework, this guide will instead focus on the general principles and established methodologies for therapeutic target validation , using illustrative examples of other natural product-derived compounds. This will serve as a foundational resource for researchers interested in investigating novel compounds like this compound.
General Workflow for Therapeutic Target Validation
The validation of a potential therapeutic target is a critical step in the drug discovery pipeline. It involves a multi-faceted approach to establish a definitive link between the modulation of a specific biological target (e.g., an enzyme, receptor, or signaling pathway) and the desired therapeutic outcome.
Caption: A generalized workflow for therapeutic target validation.
Hypothetical Comparison: Validating a Kinase Inhibitor vs. a Receptor Antagonist
To illustrate the comparative nature of target validation, let's consider two hypothetical natural product-derived compounds: Compound K , a potential kinase inhibitor, and Compound R , a potential receptor antagonist.
Table 1: Comparative Experimental Approaches for Target Validation
| Experimental Stage | Compound K (Kinase Inhibitor) | Compound R (Receptor Antagonist) | Key Data Output |
| Target Engagement (In Vitro) | Kinase binding affinity assays (e.g., Ki, Kd) | Radioligand binding assays (e.g., Ki, IC50) | Quantitative measure of binding strength |
| Target Engagement (Cellular) | Cellular Thermal Shift Assay (CETSA) | Förster Resonance Energy Transfer (FRET) based assays | Confirmation of target binding in a cellular context |
| Functional Activity (In Vitro) | Kinase activity assays (e.g., phosphorylation of substrate) | Second messenger assays (e.g., cAMP, Ca2+ flux) | Measurement of target modulation |
| Cellular Phenotype | Cell proliferation/apoptosis assays | Reporter gene assays for downstream signaling | Cellular consequence of target modulation |
| Target Specificity | Kinome-wide profiling | Off-target receptor screening panel | Selectivity profile of the compound |
| In Vivo Validation | Xenograft tumor models | Disease models with receptor hyperactivation | Therapeutic efficacy and on-target toxicity |
Detailed Experimental Protocols
Protocol 1: Kinase Activity Assay (for a hypothetical Compound K)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound K against its target kinase.
-
Materials: Recombinant human kinase, ATP, kinase-specific peptide substrate, Compound K, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of Compound K.
-
In a 96-well plate, add the kinase, the peptide substrate, and the various concentrations of Compound K or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Plot the luminescence signal against the logarithm of Compound K concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Radioligand Binding Assay (for a hypothetical Compound R)
-
Objective: To determine the binding affinity (Ki) of Compound R for its target receptor.
-
Materials: Cell membranes expressing the target receptor, a radiolabeled ligand specific for the receptor, Compound R, binding buffer, and a scintillation counter.
-
Procedure:
-
Prepare a serial dilution of Compound R.
-
In a 96-well filter plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of Compound R.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well and wash to separate bound from free radioligand.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of Compound R concentration to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
-
Visualizing Signaling Pathways
A crucial aspect of target validation is understanding how the compound's interaction with its target affects downstream signaling.
Caption: Inhibition of a kinase signaling pathway by Compound K.
Caption: Antagonism of a G-protein coupled receptor by Compound R.
Conclusion
While a specific comparative guide for this compound is not currently feasible, the principles and methodologies outlined here provide a robust framework for the validation of any new therapeutic agent. Should data on the biological activity of this compound become available, these established workflows and experimental protocols will be directly applicable to elucidate its therapeutic potential. Researchers are encouraged to utilize these foundational strategies to advance the discovery and validation of novel natural products.
Safety Operating Guide
Personal protective equipment for handling Hemiphroside B
Essential Safety and Handling Guide for Hemiphroside B
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring personal safety and proper disposal.
This compound is a chemical that requires careful handling due to its potential health hazards. The primary risks associated with this compound are skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment (PPE) and adherence to strict operational protocols are mandatory.
Hazard Summary
The following table summarizes the hazard classifications for this compound.
| Hazard Classification | Category | GHS Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted to determine the specific PPE required for any procedure involving this compound.[2] The following table outlines the recommended PPE.
| Body Part | PPE Recommendation | Specifications and Best Practices |
| Eyes/Face | Safety glasses with side shields, chemical safety goggles, or a face shield.[1][2] | When there is a potential for splashing, chemical safety goggles are required. A face shield should be worn in conjunction with goggles for maximum protection.[2] |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber). | Gloves should be inspected before use and changed frequently, especially if contaminated.[3] Avoid skin contact by washing hands thoroughly after handling.[1] |
| Body | Laboratory coat. | A lab coat should be worn to prevent contamination of personal clothing.[3] |
| Respiratory | Use in a well-ventilated area. A respirator may be required for certain procedures. | Work should be conducted in a chemical fume hood to minimize inhalation exposure.[1] If a respirator is needed, a full-face air-purifying respirator is a typical component of Level C protection.[4] |
Operational Plan: Handling and Disposal
1. Pre-Handling Preparations:
-
Ensure all personnel are trained on the hazards of this compound and have read the Safety Data Sheet (SDS).[5]
-
Verify that a safety shower and eyewash station are readily accessible.[6][7]
-
Prepare a designated work area in a well-ventilated chemical fume hood.[1]
-
Assemble all necessary PPE and ensure it is in good condition.[5]
2. Handling Procedure:
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Prevent contact with skin and eyes.[1]
-
After handling, wash hands and any exposed skin thoroughly.[1]
-
Keep the container tightly closed when not in use and store it in a well-ventilated place.[1][8]
3. Disposal Plan:
-
Dispose of this compound and its container at an approved waste disposal plant.[1][7]
-
Do not dispose of down the drain or in regular trash.[9][10]
-
Collect waste in a properly labeled, leak-proof container.[11][12] The label should include "Hazardous Waste" and the chemical name.[9]
-
Contaminated labware should be treated as hazardous waste.[12] Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[9][11]
Emergency Procedures
Spill Response:
-
Evacuate the area if necessary.
-
Wearing appropriate PPE, contain the spill.
-
Absorb the spilled material with an inert absorbent material.
-
Collect the absorbed material into a labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly.
First Aid Measures:
-
If on skin: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
If swallowed: Rinse mouth. Immediately make the victim drink water (two glasses at most). Consult a physician.[1]
In all cases of exposure, show the Safety Data Sheet to the attending medical professional.[1]
Visual Guides
The following diagrams illustrate the safe handling workflow and emergency response plan for this compound.
Caption: Safe handling workflow for this compound.
Caption: Emergency response plan for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 3. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 4. epa.gov [epa.gov]
- 5. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. benchchem.com [benchchem.com]
- 10. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
